
Ritobegron ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ritobegron ethyl, also known as this compound, is a useful research compound. Its molecular formula is C23H31NO5 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Selectivity and Efficacy
Ritobegron exhibits significant selectivity for β3-adrenoceptors over β1 and β2 receptors. In vitro studies have demonstrated that its selectivity is approximately 2,078-fold higher for the bladder compared to the atria and 14-fold higher compared to the uterus . This selectivity minimizes cardiovascular side effects while providing effective bladder relaxation.
Dosage and Effects
In preclinical studies, ritobegron was shown to reduce intravesical pressure in a dose-dependent manner with an effective dose (ED50) of 0.4 mg/kg . The compound's efficacy was assessed through various assays measuring its ability to induce relaxation in human detrusor muscle strips, yielding an EC50 value of 1.1 μM .
Treatment of Overactive Bladder Syndrome
The primary application of ritobegron is in the treatment of overactive bladder syndrome. Clinical trials have demonstrated its potential to improve symptoms such as urgency and frequency of urination. However, some Phase III studies reported that it did not significantly outperform placebo in reducing micturition frequency .
Cardiovascular Implications
Due to its selective action on β3-adrenoceptors, ritobegron has been investigated for potential cardiovascular benefits. Studies suggest that it does not significantly affect heart rate or blood pressure, making it a safer alternative for patients with comorbid conditions .
Metabolic Effects
Research indicates that β3-adrenoceptor activation may influence metabolic processes, including lipolysis and thermogenesis . Ritobegron's effects on adipose tissue could position it as a candidate for obesity management; however, further studies are needed to confirm these applications.
Case Studies and Clinical Trials
Clinical Trials Overview
Several clinical trials have been conducted to assess the safety and efficacy of ritobegron:
- Phase II Trials: Initial trials indicated promising results in symptom relief for overactive bladder patients.
- Phase III Trials: Some trials failed to show significant improvements compared to placebo, leading to discussions about the compound's clinical viability .
Case Study Example
A notable study involved administering ritobegron to patients with overactive bladder. The results showed a reduction in daily micturition frequency; however, the improvement was not statistically significant when compared to placebo controls . This highlights the need for further investigation into optimal dosing strategies and patient selection.
Comparative Data Table
Compound | Selectivity (β3 vs β1) | EC50 (μM) | Clinical Status |
---|---|---|---|
Ritobegron | >124-fold | 1.1 | Phase III (discontinued) |
Mirabegron | >517-fold | 0.78 | Approved |
Solabegron | >21-fold | Not specified | Phase II |
Vibegron | >7937-fold | 0.93 | Approved |
Eigenschaften
CAS-Nummer |
255733-81-4 |
---|---|
Molekularformel |
C23H31NO5 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate |
InChI |
InChI=1S/C23H31NO5/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3/t17-,23-/m0/s1 |
InChI-Schlüssel |
SLXOKVKOBXCWCK-SBUREZEXSA-N |
SMILES |
CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C |
Isomerische SMILES |
CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C |
Kanonische SMILES |
CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C |
Key on ui other cas no. |
255733-81-4 |
Synonyme |
ethyl 2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetate KUC-7483 ritobegron ethyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.